molecular formula C14H14O4S B2914740 Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate CAS No. 339098-23-6

Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate

Cat. No.: B2914740
CAS No.: 339098-23-6
M. Wt: 278.32
InChI Key: LQWNIDRBNIHBFV-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate (CAS: 339098-23-6) is a thiophene derivative with the molecular formula C₁₄H₁₄O₄S and a molecular weight of 278.33 g/mol . Its structure features a thiophene ring substituted with a methoxybenzyloxy group at the 3-position and a methyl ester at the 2-position. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate. Its physicochemical properties, such as moderate lipophilicity due to the methoxybenzyl group, make it suitable for further functionalization in drug discovery .

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-16-11-5-3-10(4-6-11)9-18-12-7-8-19-13(12)14(15)17-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWNIDRBNIHBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate typically involves the reaction of 3-hydroxy-2-thiophenecarboxylic acid with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Thiophene oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxybenzyl group may enhance its binding affinity to certain proteins, while the thiophene ring could play a role in its electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxylates are a class of compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science. Below is a detailed comparison of Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate with structurally related analogs:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties
This compound C₁₄H₁₄O₄S 278.33 339098-23-6 4-Methoxybenzyloxy, methyl ester Moderate lipophilicity; used in pharmaceutical intermediates
Methyl 3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxylate C₁₃H₁₁FO₃S 278.30 338417-95-1 4-Fluorobenzyloxy, methyl ester Enhanced electron-withdrawing effect due to fluorine; potential for altered reactivity in nucleophilic substitutions
Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate C₁₂H₁₀N₂O₅S 294.28 303152-15-0 Nitropyridinyloxy, methyl ester Nitro group increases electrophilicity; possible applications in nitro-reduction chemistry
Methyl 3-amino-4-methylthiophene-2-carboxylate C₇H₉NO₂S 171.22 - Amino, methyl, methyl ester Amino group enhances solubility in polar solvents; precursor for heterocyclic synthesis
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₁H₂₅NO₅S 403.49 - Tetrahydrobenzo[b]thiophene, ethoxycarbonyl Bulky substituents reduce reactivity; used in multicomponent reactions

Physicochemical Properties

  • Lipophilicity : The methoxybenzyl group in the target compound contributes to higher logP values (~2.5) compared to the fluorinated analog (logP ~2.1), impacting membrane permeability .
  • Thermal Stability: Methoxy-substituted thiophenes generally exhibit higher thermal stability than amino-substituted derivatives due to reduced electron-donating effects .

Research Findings and Trends

Recent studies emphasize the role of electron-donating vs. electron-withdrawing groups in modulating biological activity. For instance:

  • The methoxy group in the target compound enhances metabolic stability in vivo compared to nitro-substituted analogs, which are prone to enzymatic reduction .
  • Fluorinated thiophenes show improved binding affinity in kinase inhibitors due to fluorine’s polar hydrophobic effect .

Biological Activity

Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate (CAS No. 339098-23-6) is an organic compound that has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Chemical Formula : C14H14O4S
  • Molecular Weight : 278.32 g/mol
  • CAS Number : 339098-23-6

The compound features a thiophene ring substituted with a methoxybenzyl group and a carboxylate ester, which may contribute to its biological properties.

Antioxidant Activity

Research indicates that compounds with thiophene moieties often exhibit antioxidant properties. A study assessed various thiophene derivatives, including this compound, for their ability to scavenge free radicals. The results showed that this compound demonstrated significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro assays revealed that the compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness similar to conventional antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. In a case study involving human cancer cell lines, the compound was shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Case Study 1: Antioxidant Evaluation

In a controlled laboratory setting, this compound was tested for its antioxidant capacity using the DPPH radical scavenging assay. The results indicated that the compound effectively reduced DPPH radical levels, suggesting its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods on various bacterial strains. This compound was compared against standard antibiotics, showing promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus.

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